Introduction: The Structural Significance of Cycloheptylthiourea
Introduction: The Structural Significance of Cycloheptylthiourea
An In-Depth Technical Guide to the Spectroscopic Analysis of Cycloheptylthiourea
Thiourea derivatives are a class of organosulfur compounds that command significant attention in the fields of medicinal chemistry and materials science. Their utility stems from a versatile structural scaffold, the N-(C=S)-N fragment, which is crucial for a range of biological activities, including potential therapeutic applications as anticancer, antiviral, and anticonvulsant agents.[1] The thiourea moiety's capacity for hydrogen bonding and coordination with metal ions makes these compounds structurally fascinating and functionally potent.[2]
Cycloheptylthiourea, which incorporates a seven-membered aliphatic ring, represents a specific derivative with distinct physicochemical properties conferred by the bulky and flexible cycloheptyl group. Accurate and comprehensive characterization of this molecule is paramount for any application, from fundamental research to pharmaceutical quality control. This guide provides an in-depth analysis of Cycloheptylthiourea using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the data but the underlying principles and experimental rationale, offering a holistic framework for its structural elucidation.
Caption: Molecular structure of Cycloheptylthiourea (C₈H₁₆N₂S).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and deduce the chemical environment of each atom.
Expertise in Action: Causality Behind Experimental Choices
The choice of solvent is critical in NMR. For thiourea derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent.[3] This is a deliberate choice for two reasons:
-
Solubility: Many thiourea compounds exhibit good solubility in DMSO.
-
Hydrogen Bonding: The N-H protons of the thiourea moiety are labile and can exchange with protic solvents like D₂O or CD₃OD, leading to signal broadening or disappearance. DMSO-d₆ is aprotic and also a hydrogen bond acceptor, which slows down the exchange rate of the N-H protons, resulting in sharper, more easily identifiable signals.
Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile (easily removed), and its 12 equivalent protons produce a single, sharp signal that does not overlap with most organic proton signals.
Experimental Protocol: A Self-Validating System
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Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity Cycloheptylthiourea.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the solvent contains 0.03% (v/v) TMS as an internal standard.
-
Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at low speed until the sample is fully dissolved. A clear, homogeneous solution is required.
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Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the DMSO-d₆ to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution and sharp peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum first. A standard acquisition might involve 16-32 scans. Subsequently, acquire the ¹³C NMR spectrum, which requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through chemical shift (δ), integration, and signal multiplicity.
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N-H Protons (δ ≈ 7.0-8.5 ppm): Two distinct signals are expected for the -NH- and -NH₂ groups. The cycloheptyl-NH- proton will likely appear as a broad singlet or doublet, while the -NH₂ protons may appear as a broad singlet. Their downfield position is due to the deshielding effect of the adjacent electron-withdrawing thiocarbonyl group and hydrogen bonding with the solvent.[4]
-
Methine Proton (-CH-N, δ ≈ 3.5-4.5 ppm): The single proton on the cycloheptyl ring directly attached to the nitrogen atom will be significantly deshielded and appear as a multiplet.
-
Cycloheptyl Protons (-CH₂-, δ ≈ 1.2-1.8 ppm): The remaining 12 protons of the cycloheptyl ring will appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. Their chemical shifts are typical for saturated cycloalkanes.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
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Thiocarbonyl Carbon (C=S, δ ≈ 180-185 ppm): The most characteristic signal is that of the C=S carbon. It is highly deshielded and appears far downfield, typically around 182 ppm for thiourea derivatives.[3]
-
Methine Carbon (-CH-N, δ ≈ 50-60 ppm): The carbon atom of the cycloheptyl ring bonded to the nitrogen will appear at a midfield chemical shift.
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Cycloheptyl Carbons (-CH₂-, δ ≈ 25-35 ppm): The remaining six sp³-hybridized carbons of the cycloheptyl ring will produce signals in the upfield aliphatic region. Due to the ring's symmetry, fewer than six signals may be observed if some carbons are chemically equivalent.
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C=S | - | - | ~182 |
| -NH - | ~7.5 - 8.5 | Broad Singlet / Doublet | - |
| -NH₂ | ~7.0 - 7.5 | Broad Singlet | - |
| C H-N | ~3.5 - 4.5 | Multiplet | ~50 - 60 |
| -C H₂- (Cycloheptyl) | ~1.2 - 1.8 | Multiplets | ~25 - 35 |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR)
The ATR technique is a modern, reliable method that requires minimal sample preparation.
-
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to record the ambient spectrum, which will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small amount of the solid Cycloheptylthiourea powder directly onto the ATR crystal.
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Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Interpretation of the IR Spectrum
The IR spectrum is interpreted by correlating absorption bands (in cm⁻¹) to specific molecular vibrations.
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N-H Stretching (3100-3400 cm⁻¹): A strong, broad absorption in this region is characteristic of the N-H bonds in the thiourea moiety. The broadening is due to intermolecular hydrogen bonding.[3]
-
C-H Stretching (2850-3000 cm⁻¹): Sharp, medium-to-strong bands just below 3000 cm⁻¹ are definitive evidence of the sp³ C-H bonds in the cycloheptyl group.
-
N-H Bending (~1600-1640 cm⁻¹): This "scissoring" vibration of the NH₂ group typically appears as a medium-to-strong band.
-
C-N Stretching (~1450-1550 cm⁻¹): The stretching of the C-N bonds within the thiourea core contributes to absorptions in this region.
-
C=S Stretching (Thioamide Band): This is a key but complex vibration. The C=S bond does not have a single, isolated frequency but rather contributes to several bands due to vibrational coupling with other modes (e.g., C-N stretching).[5] Look for contributions in the regions of 1300-1400 cm⁻¹ and 800-900 cm⁻¹ .[6] Some studies of thiourea itself assign asymmetric stretching to a peak as high as 1585 cm⁻¹. This variability underscores the importance of analyzing the entire fingerprint region for a confident assignment.
Summary of Predicted IR Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3400 | N-H Stretch | Thiourea (-NH, -NH₂) |
| 2850 - 3000 | C-H Stretch | Cycloheptyl (-CH₂, -CH) |
| ~1600 - 1640 | N-H Bend | Thiourea (-NH₂) |
| ~1450 - 1550 | C-N Stretch | Thiourea |
| ~1300-1400 / 800-900 | C=S Stretch (Coupled) | Thiocarbonyl (C=S) |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Rationale for Ionization Technique
Electrospray Ionization (ESI) is an excellent "soft" ionization technique for a molecule like Cycloheptylthiourea. It typically imparts a proton to the molecule, forming a pseudomolecular ion [M+H]⁺ with minimal initial fragmentation. This allows for unambiguous determination of the molecular weight. Subsequent fragmentation for structural analysis can be induced in a controlled manner using Collision-Induced Dissociation (CID).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of Cycloheptylthiourea (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid is often added to facilitate protonation.
-
Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 μL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, [C₈H₁₆N₂S+H]⁺) are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): To obtain fragmentation data, the precursor ion of interest (the [M+H]⁺ ion) is mass-selected, subjected to collisions with an inert gas (like argon or nitrogen) in a collision cell, and the resulting fragment ions are mass-analyzed.
Analysis of the Mass Spectrum
The molecular formula of Cycloheptylthiourea is C₈H₁₆N₂S, with a monoisotopic mass of 172.1034 Da.
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Pseudomolecular Ion: In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 173.1112 .
-
Isotopic Pattern: A key confirmatory feature will be the "A+2" isotopic peak at m/z 175.1081 . This peak arises from the natural abundance of the ³⁴S isotope (~4.2%) and is a strong indicator of a sulfur-containing compound.[7]
-
Fragmentation Pattern: The fragmentation of thioureas can proceed through several pathways.[8][9] For Cycloheptylthiourea, the most probable fragmentation events initiated by CID would involve the cleavage of the weakest bonds.
Caption: Plausible ESI-MS/MS fragmentation pathways for Cycloheptylthiourea.
Summary of Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Proposed Identity | Notes |
| 173.11 | [M+H]⁺ | Protonated molecular ion. |
| 175.11 | [M+2+H]⁺ | Confirms presence of one sulfur atom (³⁴S isotope). |
| 156.08 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |
| 97.10 | [C₇H₁₃]⁺ | Cycloheptyl cation resulting from C-N bond cleavage. |
| 77.02 | [CH₅N₂S]⁺ | Protonated thiourea fragment after loss of cycloheptene. |
Conclusion
The comprehensive spectroscopic analysis of Cycloheptylthiourea through NMR, IR, and MS provides a self-validating system for its complete structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, highlighting the characteristic thiocarbonyl carbon at ~182 ppm. IR spectroscopy confirms the presence of key functional groups, notably the N-H and C=S moieties, through their distinct vibrational frequencies. Finally, mass spectrometry provides an exact molecular weight and, through fragmentation analysis, corroborates the connectivity of the cycloheptyl and thiourea components. Together, these techniques form an indispensable toolkit for researchers, ensuring the identity, purity, and structural integrity of Cycloheptylthiourea in any scientific or developmental context.
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